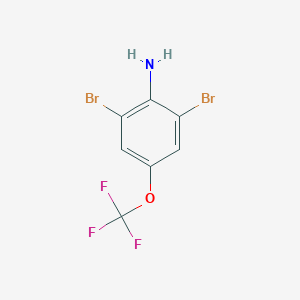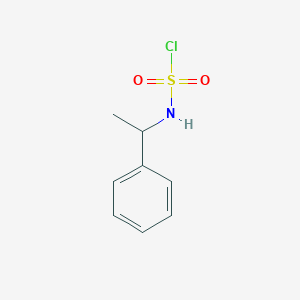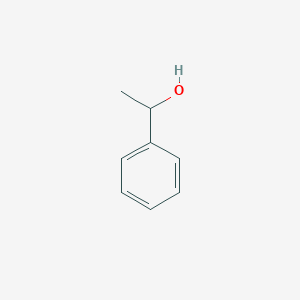
Aminoguanidine bicarbonate
描述
Aminoguanidine bicarbonate is a chemical compound with the molecular formula C₂H₈N₄O₃ . It appears as a white crystalline powder and is hygroscopic in nature. This compound is known for its versatility and has been extensively studied for its various chemical and pharmacological properties. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, dyestuffs, and other organic derivatives .
作用机制
Target of Action
Aminoguanidine bicarbonate primarily targets diamine oxidase and inducible nitric oxide synthase (iNOS) . Diamine oxidase is an enzyme that catalyzes the oxidative deamination of biologically active diamines such as histamine and putrescine . iNOS is an enzyme associated with the production of large quantities of nitric oxide in response to cytokines .
Mode of Action
This compound acts as a specific and highly effective inhibitor of diamine oxidase and iNOS . It interacts with 3-deoxyglucosone, glyoxal, methylglyoxal, and related dicarbonyls, converting these reactive species into less reactive heterocycles . This action reduces the levels of advanced glycation end products (AGEs), which are associated with the pathogenesis of secondary complications to diabetes and cardiovascular changes in aging .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the formation of AGEs, which are formed through the Maillard reaction, a non-enzymatic reaction between reducing sugars and free amino groups of proteins . By inhibiting AGE formation, aminoguanidine can prevent the cross-linking of proteins and the subsequent pathological effects . Additionally, by inhibiting iNOS, aminoguanidine can reduce the production of nitric oxide, a molecule involved in various physiological and pathological processes .
Pharmacokinetics
It is known to be soluble in water , suggesting that it could be absorbed and distributed in the body following oral administration
Result of Action
The inhibition of AGE formation by aminoguanidine can prevent various complications associated with diabetes and aging . For example, it can prevent arterial stiffening and cardiac hypertrophy . In addition, by inhibiting iNOS, aminoguanidine can reduce the production of nitric oxide, potentially mitigating the harmful effects of excessive nitric oxide production .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its solubility in water suggests that it could be affected by the hydration status of the body Additionally, its effectiveness could potentially be influenced by factors such as pH and the presence of other substances in the body.
生化分析
Biochemical Properties
Aminoguanidine bicarbonate has been shown to have anti-inflammatory and radical scavenging properties . It functions as an inhibitor of diamine oxidase and nitric oxide synthase . It acts to reduce levels of advanced glycation end products (AGEs) through interacting with 3-deoxyglucosone, glyoxal, methylglyoxal, and related dicarbonyls .
Cellular Effects
This compound has been found to protect cells infected with adenovirus from chromosomal damage . It is a specific and highly effective inhibitor of diamine oxidase present in fetal calf serum .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an inhibitor of nitric oxide synthase, particularly the inducible nitric oxide synthase isoform . This makes this compound an important pharmacological tool. The inducible nitric oxide synthase isoform is associated with the production of large quantities of nitric oxide synthase in response to cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used to study the effect of addition of polyamines to rat embryo cell cultures infected with adenovirus type 5
Dosage Effects in Animal Models
In animal models, this compound has been used in various dosages to study its effects. For instance, in a study on systemic and lung inflammation induced by lipopolysaccharide in rats, this compound was administered at dosages of 50, 100, or 150 mg/kg/day intraperitoneally for five weeks .
准备方法
Synthetic Routes and Reaction Conditions
Aminoguanidine bicarbonate can be synthesized through several methods. One common method involves the reduction of nitroguanidine with zinc dust in the presence of glacial acetic acid. The reaction mixture is kept at a low temperature using an ice bath, and the reduction is completed by warming the mixture to 40°C. The product is then precipitated using ammonium chloride and sodium bicarbonate .
Another method involves reacting calcium cyanamide with hydrazine sulfate, which produces this compound upon further processing .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of purified reagents and controlled temperatures is crucial in industrial settings to achieve consistent results .
化学反应分析
Types of Reactions
Aminoguanidine bicarbonate undergoes various chemical reactions, including:
Condensation Reactions: It condenses with carboxylic acids under acidic conditions to form hydrazides.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although specific details on these reactions are less commonly documented.
Substitution Reactions: It can participate in substitution reactions, particularly in the formation of derivatives used in pharmaceuticals.
Common Reagents and Conditions
Carboxylic Acids: Used in condensation reactions to form hydrazides.
Oxalic Acid: Reacts with this compound to form heterocyclic compounds.
Zinc Dust and Glacial Acetic Acid: Used in the reduction of nitroguanidine to this compound.
Major Products
Hydrazides: Formed from condensation reactions with carboxylic acids.
Heterocyclic Compounds: Formed from reactions with oxalic acid and other similar reagents.
科学研究应用
Aminoguanidine bicarbonate has a wide range of scientific research applications:
相似化合物的比较
Aminoguanidine bicarbonate is unique in its ability to inhibit advanced glycosylation end products, making it particularly valuable in medical research. Similar compounds include:
Aminoguanidine hydrochloride: Another form of aminoguanidine with similar properties but different applications.
Guanylhydrazine hydrogencarbonate: A related compound with similar chemical structure and properties.
This compound stands out due to its specific inhibitory effects on glycosylation end products and its versatility in various chemical reactions.
属性
IUPAC Name |
2-aminoguanidine;carbonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4.CH2O3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXHZHQQWQTQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)N.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062537 | |
| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2200-97-7, 2582-30-1 | |
| Record name | Aminoguanidine carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2200-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoguanidine bicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2582-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, compd. with hydrazinecarboximidamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminoguanidine bicarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminoguanidine bicarbonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminoguanidinium hydrogen carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:?) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common starting materials used to synthesize aminoguanidine bicarbonate?
A1: this compound is typically synthesized using hydrazine hydrate and either cyanamide [, ] or lime nitrogen (calcium cyanamide) []. Ammonium bicarbonate and carbon dioxide are also employed in the synthesis process [, ].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is CH6N4O • H2CO3. Its molecular weight is 138.1 g/mol [, ].
Q3: What spectroscopic techniques are used to characterize this compound?
A3: this compound can be characterized using several spectroscopic techniques including:
- NMR Spectroscopy (1H, 13C, 119Sn): Provides structural information about the compound and its complexes. [, , ]
- Infrared Spectroscopy (IR): Identifies functional groups and analyzes bonding patterns within the molecule. [, , , ]
- UV-Vis Spectrophotometry: Used for quantitative determination of this compound. []
Q4: Are there any specific crystallographic studies on this compound or its derivatives?
A4: Yes, single-crystal X-ray diffraction studies have been conducted on aminoguanidine nitrate ([NH2NHC(NH2)2]NO3), revealing its triclinic crystal system and specific bond lengths and angles. [] Furthermore, crystal structures of several energetic salts derived from 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H4 TTP) and this compound have also been determined. []
Q5: What are the primary reactions this compound participates in?
A5: this compound readily participates in condensation reactions, particularly with:
- Carboxylic acids: Forms 5-substituted 3-amino-1,2,4-triazoles, important building blocks in organic synthesis. []
- Aldehydes: Generates Schiff base derivatives, which have shown potential as anticonvulsant agents. [, ]
Q6: Can this compound act as a ligand in metal complexes?
A6: Yes, this compound can act as a ligand forming carbonate and semicarbazide complexes with tin(IV). These complexes have been characterized using spectroscopic methods, revealing different coordination modes depending on the organotin precursor. []
Q7: What are the main biological activities attributed to this compound?
A7: this compound has been investigated for several biological activities, including:
- Inhibition of Advanced Glycation End Product (AGE) formation: By inhibiting the formation of AGEs, this compound shows potential in mitigating diabetic complications like delayed wound healing [] and pulmonary fibrosis [].
- Nitric Oxide Synthase (NOS) inhibition: It can inhibit NOS, particularly the inducible isoform (iNOS), although its effect on ovulation in rat ovaries appears dependent on the specific NOS isoform targeted. []
- Anticonvulsant activity: Certain 5,6-bis aryl 1,2,4-triazine derivatives synthesized from this compound have shown promising anticonvulsant activity in vivo. []
Q8: How does this compound affect wound healing in diabetic models?
A8: this compound has been shown to improve wound healing in diabetic rats. It achieves this by:
- Preserving collagen ultrastructure: Diabetic rats treated with aminoguanidine displayed a more organized collagen fiber arrangement in wound tissue compared to untreated controls. []
- Restoring transforming growth factor-β1 (TGF-β1) expression: Aminoguanidine treatment led to strong TGF-β1 expression in granulation tissue and intact skin of diabetic rats, similar to levels observed in healthy controls. []
Q9: Is there evidence of this compound influencing lung function?
A9: Research indicates that this compound can influence lung function:
- Protective effect against lung injury: Aminoguanidine showed a protective effect against acute lung injury induced by the influenza A (H1N1)pdm09 virus in mice with diabetes mellitus. This protection was linked to reduced mortality, hypoxia, lung damage, inflammation, and AGE levels in the lungs. []
- Modulation of ventilation: While aminoguanidine can reduce the ventilatory response to hypoxia induced by IL-1β, suggesting a role of iNOS in this process, [] it had no significant effect on nitric oxide levels within wound tissue in diabetic rats, [] indicating a complex interplay between aminoguanidine, NO, and respiratory function.
Q10: Are there any studies on the potential use of this compound as an anti-cancer agent?
A10: While the provided research papers do not specifically address anti-cancer activity, some studies suggest organotin compounds, particularly triorganotin derivatives, possess significant activity against cancer cell lines. [] As this compound forms complexes with organotin compounds, further research is needed to explore the potential of these complexes in anti-cancer applications.
Q11: What is the role of this compound in cosmetic formulations?
A11: this compound can be incorporated into cosmetic formulations, particularly antiperspirant sticks, as a guanidine constituent. When combined with dibenzylidene sorbitol, it contributes to the gel-like consistency of the product while potentially enhancing stability. []
Q12: What analytical methods are used for the quality control of this compound?
A12: Several analytical methods are employed to ensure the quality and purity of this compound, including:
- Assay for purity: Determines the percentage of this compound present in a sample. []
- Insoluble matter in hydrochloric acid: Measures the amount of material that does not dissolve in hydrochloric acid, indicating impurities. []
- Moisture content determination: Assesses the amount of water present in the sample. []
- Residue on ignition: Determines the amount of inorganic material remaining after the sample is heated to high temperatures. []
- Sulfate and chloride content: Measures the levels of sulfate and chloride impurities present in the sample. []
Q13: Are there any specific challenges related to the formulation and stability of this compound?
A13: While specific challenges are not explicitly discussed in the provided research papers, the inclusion of this compound in a cosmetic formulation with dibenzylidene sorbitol required careful mixing procedures to avoid the destruction of the gel-forming agent. [] This highlights the importance of considering the compatibility and stability of this compound in various formulations and developing appropriate strategies to overcome potential challenges.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




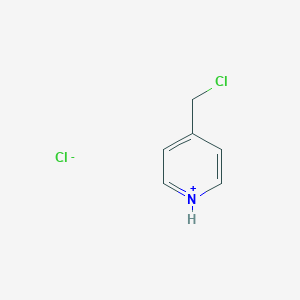
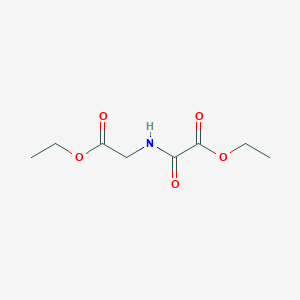

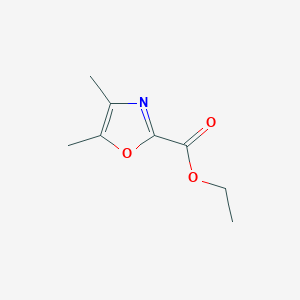
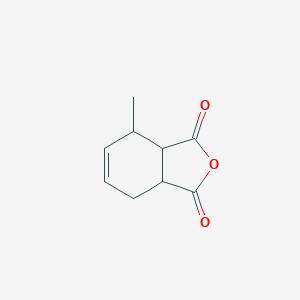

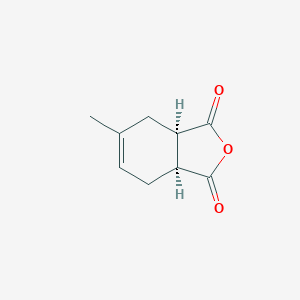
![Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate)](/img/structure/B42291.png)

